molecular formula C26H22N4O2S B2430171 N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053105-75-1

N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2430171
CAS No.: 1053105-75-1
M. Wt: 454.55
InChI Key: ZGWOCMFSEAEYEF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) , an enzyme that plays a critical role in cellular processes such as cell motility, protein degradation, and stress response. This compound exhibits high specificity for HDAC6 over other HDAC isoforms, making it a valuable chemical probe for dissecting the unique biological functions of HDAC6 in disease contexts. Its primary research application is in the field of oncology, where it is investigated for its ability to induce apoptosis and suppress proliferation in various cancer cell lines, including multidrug-resistant phenotypes . By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin, disrupting microtubule-dependent functions and triggering cell death pathways. Furthermore, its role in the degradation of heat shock protein 90 (Hsp90) client oncoproteins provides a compelling mechanism for its anti-cancer activity. Research into this inhibitor also extends to neurodegenerative diseases, such as Alzheimer's disease , where HDAC6 inhibition is explored as a strategy to counteract pathological tau accumulation and improve cognitive deficits. The compound's well-defined mechanism and selectivity profile provide a robust tool for exploring HDAC6 as a therapeutic target across multiple disease models.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-16-12-13-19(14-17(16)2)27-22(31)15-33-26-28-21-11-7-6-10-20(21)24-29-23(25(32)30(24)26)18-8-4-3-5-9-18/h3-14,23H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWOCMFSEAEYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : N-(2,4-dimethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
  • Molecular Formula : C26H22N4O2S
  • Molecular Weight : 454.55 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent activity.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MCF715
HeLa12
A54918

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study using the disk diffusion method:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results : It exhibited moderate antimicrobial activity against Staphylococcus aureus with a zone of inhibition of 15 mm at a concentration of 100 µg/disc.

Table 2: Antimicrobial Activity Against Selected Microorganisms

MicroorganismZone of Inhibition (mm) at 100 µg/disc
Staphylococcus aureus15
Escherichia coli10
Candida albicans12

The proposed mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation and microbial growth. The imidazoquinazoline moiety is believed to interact with DNA topoisomerases, disrupting the replication process in cancer cells and pathogens.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on MCF7 cells revealed that treatment with the compound resulted in apoptosis as evidenced by increased levels of caspase-3 and PARP cleavage.
    • Flow cytometry analysis indicated that the compound induced cell cycle arrest in the G0/G1 phase.
  • Case Study on Antimicrobial Efficacy :
    • In vivo studies demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to controls.
    • Histopathological examinations showed reduced inflammation in tissues treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide, and how do reaction conditions impact yield?

  • Methodology :

  • Stepwise synthesis : Begin with imidazo[1,2-c]quinazolinone cores via cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic conditions . Introduce the thioacetamide group via nucleophilic substitution using 2-chloroacetonitrile or thiol intermediates under reflux with NaOH .
  • Critical parameters : Optimize solvent polarity (DMF or DCM), temperature (60–80°C), and reaction time (6–12 hours) to enhance yield (typically 50–70%) .
  • Validation : Monitor intermediates via TLC and confirm purity with HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Key techniques :

  • NMR spectroscopy : Assign signals for the dimethylphenyl group (δ 2.2–2.4 ppm, singlet) and imidazo[1,2-c]quinazolinone protons (δ 7.1–8.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 484.12) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening protocols :

  • Antimicrobial activity : Use broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating promise .
  • Anticancer assays : Test cytotoxicity via MTT assays on HeLa or MCF-7 cells, comparing IC50 to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological activity?

  • Approach :

  • Reaction path search : Use density functional theory (DFT) to simulate transition states and identify energy-efficient pathways .
  • Docking studies : Model interactions with COX-2 (PDB ID: 5KIR) or topoisomerase II (PDB ID: 1ZXM) to predict anti-inflammatory/anticancer mechanisms .
    • Validation : Compare computational IC50 predictions with experimental results to refine models .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in MIC values against P. aeruginosa may arise from variations in bacterial strains or assay conditions.
  • Resolution :

  • Standardize protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Use Hill slope analysis to assess reproducibility .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

  • Structure-activity relationship (SAR) :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance COX-2 binding .
  • Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide to reduce hepatotoxicity .
    • Validation : Test modified analogs in enzyme inhibition assays (e.g., COX-2 ELISA) .

Q. How to design experiments probing the compound’s mechanism of action at the molecular level?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD < 1 µM indicates high affinity) .
  • Fluorescence quenching : Monitor conformational changes in DNA-topoisomerase complexes .
    • Data interpretation : Correlate binding constants (Ka) with cytotoxicity to establish therapeutic relevance .

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